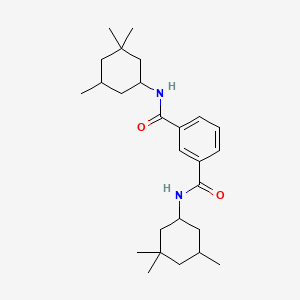![molecular formula C17H18BrN3O4S B11556757 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11556757.png)
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated phenoxy group with a nitrothiophene moiety, linked through an acetohydrazide bridge. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the brominated phenoxy precursor. This is followed by the introduction of the nitrothiophene group and the formation of the acetohydrazide linkage. Common reagents used in these reactions include brominating agents, nitro compounds, and hydrazides. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a variety of functionalized phenoxy compounds.
科学的研究の応用
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety can participate in redox reactions, while the acetohydrazide linkage may facilitate binding to specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
4-bromo-2-isopropyl-5-methylphenol: Shares the brominated phenoxy structure but lacks the nitrothiophene and acetohydrazide groups.
2-bromo-4-methyl-1-(propan-2-yl)benzene: Similar brominated aromatic compound without the additional functional groups.
Nitrothiophene derivatives: Compounds containing the nitrothiophene moiety but differing in other structural aspects.
Uniqueness
2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H18BrN3O4S |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18BrN3O4S/c1-10(2)13-7-14(18)11(3)6-15(13)25-9-16(22)20-19-8-12-4-5-17(26-12)21(23)24/h4-8,10H,9H2,1-3H3,(H,20,22)/b19-8+ |
InChIキー |
MDDTZWLOPAGBFX-UFWORHAWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11556679.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556683.png)
![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine](/img/structure/B11556688.png)

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11556701.png)
![N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11556705.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11556708.png)
![3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B11556712.png)
![(3-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11556720.png)
![N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11556736.png)
![(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide](/img/structure/B11556746.png)
![N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B11556760.png)
![2-(2-bromophenoxy)-N'-[(E)-(2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556767.png)
![N'-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11556770.png)
